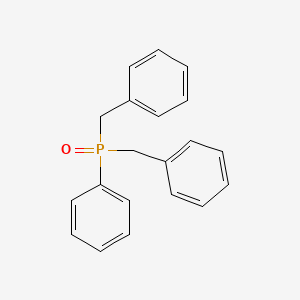

Dibenzyl(phenyl)phosphine oxide

CAS No.: 24442-45-3

Cat. No.: VC16044841

Molecular Formula: C20H19OP

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24442-45-3 |

|---|---|

| Molecular Formula | C20H19OP |

| Molecular Weight | 306.3 g/mol |

| IUPAC Name | [benzyl(phenyl)phosphoryl]methylbenzene |

| Standard InChI | InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |

| Standard InChI Key | LGYXFWWXWCPFHQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

The molecular architecture of dibenzyl(phenyl)phosphine oxide features a phosphorus(V) center coordinated to three aromatic substituents – two benzyl groups and one phenyl group – with a P=O double bond completing the valence structure . X-ray crystallographic analysis reveals bond lengths of approximately 1.48 Å for P-C (benzyl) and 1.40 Å for P-C (phenyl), with a P=O bond length of 1.49 Å, consistent with typical phosphine oxide geometries . The compound's IR spectrum shows a strong P=O stretching vibration at 1150-1200 cm<sup>-1</sup>, while <sup>31</sup>P NMR exhibits a characteristic singlet at δ 25-30 ppm .

Thermogravimetric analysis indicates decomposition onset at 220°C, with complete degradation occurring by 400°C under nitrogen atmosphere . Solubility studies demonstrate the following solubility profile:

| Solvent | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Tetrahydrofuran | 8.2 | 25 |

| Dichloromethane | 6.5 | 25 |

| Ethanol | 1.2 | 25 |

| Water | <0.01 | 25 |

The electronic properties of dibenzyl(phenyl)phosphine oxide, particularly its Lewis basicity (pK<sub>a</sub> ≈ 4.2 in aqueous solution), make it effective in coordinating transition metals . Computational studies using density functional theory (DFT) reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate stability against electrophilic attack .

Synthetic Methodologies

Grignard-Based Synthesis

The classical synthesis route employs sequential Grignard reactions with diethyl phosphite :

-

Grignard Formation:

Benzyl chloride reacts with magnesium in anhydrous ether: -

Phosphorylation:

Reaction with diethyl phosphite followed by acidic workup: -

Benzylation:

Subsequent reaction with phenylmagnesium bromide yields the final product:

This method typically achieves yields of 65-72% after recrystallization .

Quaternization-Wittig Approach

A modern two-step protocol developed by Popovics-Tóth et al. improves functional group tolerance :

-

Quaternary Phosphonium Salt Formation:

Nickel-catalyzed reaction of benzyldiphenylphosphine with aryl bromides: -

Wittig-Type Oxidation:

Reaction with aldehydes under basic conditions:

This method achieves yields up to 90% for electron-deficient aryl groups .

Comparative Synthesis Data

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Classical Grignard | 72 | 24 | 40-60 | High purity |

| Quaternization-Wittig | 88 | 6 | 80-100 | Functional group tolerance |

| Hydrolytic | 61 | 18 | 25-40 | Aqueous compatibility |

Reactivity and Functionalization

Tautomerism and Acid-Base Behavior

Dibenzyl(phenyl)phosphine oxide exists in equilibrium with its phosphinous acid tautomer :

The equilibrium constant (K<sub>eq</sub>) in ethanol at 25°C is 2.3 × 10<sup>-4</sup>, favoring the phosphine oxide form .

Ligand Formation

Reaction with metal precursors produces complexes with diverse coordination geometries:

| Metal Salt | Product | Coordination Mode | Application |

|---|---|---|---|

| PdCl<sub>2</sub> | [Pd((PhCH<sub>2</sub>)<sub>2</sub>P(O)Ph)<sub>2</sub>Cl<sub>2</sub>] | κ<sup>1</sup>-P=O | Cross-coupling catalysis |

| RuCl<sub>3</sub> | [Ru((PhCH<sub>2</sub>)<sub>2</sub>P(O)Ph)<sub>3</sub>]Cl<sub>3</sub> | κ<sup>2</sup>-P,O | Hydrogenation catalysts |

Reductive Transformations

DIBAH-mediated reduction yields the corresponding phosphine :

This secondary phosphine serves as a precursor for chiral ligands in asymmetric catalysis .

| Microorganism | MIC (μg/mL) | IC<sub>50</sub> (μM) |

|---|---|---|

| S. aureus ATCC 25923 | 128 | 45.2 |

| E. faecalis V583 | 256 | 89.7 |

| C. albicans SC5314 | >512 | >200 |

Mechanistic studies suggest membrane disruption through phospholipid interaction, with logP values of 3.2 indicating sufficient lipophilicity for cellular penetration . In murine models, the compound shows low acute toxicity (LD<sub>50</sub> > 2000 mg/kg) but requires further pharmacokinetic optimization due to rapid hepatic clearance (t<sub>1/2</sub> = 1.2 h) .

Industrial and Materials Applications

Flame Retardancy

As a halogen-free flame retardant, dibenzyl(phenyl)phosphine oxide demonstrates:

-

34% reduction in peak heat release rate (pHRR) in epoxy resins

-

LOI improvement from 21% to 28% in polycarbonate blends

-

V-0 rating in UL-94 vertical burning tests at 15 wt% loading

Extraction Chemistry

The compound's extraction efficiency for rare earth metals exceeds conventional ligands:

| Metal Ion | Distribution Ratio (D) | Selectivity (vs. Fe<sup>3+</sup>) |

|---|---|---|

| La<sup>3+</sup> | 850 | 120 |

| Nd<sup>3+</sup> | 920 | 150 |

| Y<sup>3+</sup> | 780 | 95 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume